Cas no 307329-83-5 (N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine)
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine
- 2-Quinazolinamine, N-(4-chlorophenyl)-6-methyl-4-phenyl-
- AKOS005692883
- AKOS002664233
- N-(4-chlorophenyl)-6-methyl-4-phenyl-2-quinazolinamine
- F0011-0009
- AG-690/34160035
- SR-01000393281
- SR-01000393281-1
- 307329-83-5
-
- Inchi: 1S/C21H16ClN3/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-21(24-19)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,24,25)
- InChI Key: BOOURIQEPKDRTH-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(C)C=C2)=C(C2=CC=CC=C2)N=C1NC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 345.1032752g/mol
- Monoisotopic Mass: 345.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 37.8Ų
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0011-0009-2μmol |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-5μmol |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-10μmol |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-20μmol |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-1mg |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-2mg |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-3mg |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-4mg |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-5mg |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0011-0009-10mg |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
307329-83-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine
Introduction to N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine (CAS No. 307329-83-5)
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, with the chemical formula C21H17N3Cl, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural features of N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine make it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of this compound consists of a quinazoline core, which is a well-known scaffold in drug discovery. Quinazolines have been extensively studied for their biological activity, particularly in the context of anticancer and antimicrobial applications. The presence of a chlorophenyl group and a phenyl group at specific positions on the quinazoline ring enhances its pharmacological properties, making it an attractive molecule for further exploration.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various kinases and enzymes involved in cancer progression. N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine has been identified as a potential inhibitor due to its ability to interact with key enzymatic sites. Studies have shown that this compound can modulate the activity of certain kinases, which are crucial for cell proliferation and survival.
The synthesis of N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The precise arrangement of the substituents on the quinazoline ring is critical for achieving the desired biological activity. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound, ensuring its suitability for preclinical and clinical studies.
One of the most compelling aspects of N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways. Specifically, it has shown promise in targeting tyrosine kinases, which are often overexpressed in tumors and contribute to uncontrolled cell division.
The mechanism of action of N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine involves its binding to the active site of kinases, thereby preventing substrate phosphorylation. This inhibition leads to a cascade of downstream effects that ultimately result in apoptosis or growth arrest of cancer cells. The ability to selectively target these kinases without significant off-target effects is a key advantage of this compound.
In addition to its anticancer potential, N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine has also been investigated for its antimicrobial properties. Emerging evidence suggests that quinazoline derivatives can exhibit activity against resistant bacterial strains. This is particularly relevant in light of the growing crisis posed by antibiotic-resistant pathogens, making compounds like this one a valuable asset in combating infections.
The pharmacokinetic profile of N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine is another area of interest. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for understanding how the compound behaves within the body and for optimizing dosing regimens. Preliminary data indicate that this compound exhibits favorable pharmacokinetic characteristics, suggesting its potential for clinical translation.
The development of novel therapeutic agents requires a multidisciplinary approach involving chemists, biologists, and clinicians. Collaborative efforts have been instrumental in advancing the research on N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine. By integrating computational modeling with experimental validation, researchers have been able to gain deeper insights into its structure-function relationships.
The future directions for research on N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amino include further optimization of its chemical structure to enhance potency and selectivity. Additionally, exploring new synthetic routes could improve scalability and cost-effectiveness for large-scale production. Preclinical studies are also planned to evaluate its safety profile and efficacy in animal models before moving into human clinical trials.
In conclusion, N-(4-chlorophenyl)-6-methyl-quinazolin]-2-amine (CAS No. 30732983) represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features and demonstrated biological activity make it an attractive molecule for further investigation. As research continues to uncover new applications and refine synthetic methodologies, this compound holds significant potential for improving patient outcomes.
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